molecular formula C12H20N4O2 B13179788 tert-Butyl 4-(2H-1,2,3-triazol-4-yl)piperidine-1-carboxylate

tert-Butyl 4-(2H-1,2,3-triazol-4-yl)piperidine-1-carboxylate

Cat. No.: B13179788
M. Wt: 252.31 g/mol
InChI Key: WKVKYKKEMBVWNX-UHFFFAOYSA-N
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Description

tert-Butyl 4-(2H-1,2,3-triazol-4-yl)piperidine-1-carboxylate (CAS: 2060024-68-0) is a heterocyclic compound featuring a piperidine core substituted with a 1,2,3-triazole ring and a tert-butoxycarbonyl (Boc) protecting group. Its molecular formula is C₁₂H₂₀N₄O₂, with a molecular weight of 252.31 g/mol . The Boc group enhances solubility in organic solvents and stabilizes the piperidine nitrogen during synthetic processes. The compound is stored under inert conditions (2–8°C, dark) due to its sensitivity to light and moisture. Hazard statements H302 (toxic if swallowed), H315 (skin irritation), and H319 (eye irritation) necessitate careful handling .

The 1,2,3-triazole moiety is notable for its role in click chemistry, enabling efficient bioconjugation and drug design. This compound is frequently utilized as an intermediate in pharmaceuticals, particularly for developing kinase inhibitors or antimicrobial agents.

Properties

IUPAC Name

tert-butyl 4-(2H-triazol-4-yl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O2/c1-12(2,3)18-11(17)16-6-4-9(5-7-16)10-8-13-15-14-10/h8-9H,4-7H2,1-3H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKVKYKKEMBVWNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=NNN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of the Piperidine Core

The core piperidine scaffold, such as piperidine-1-carboxylic acid derivatives , is synthesized via standard routes involving:

  • Reductive amination of suitable aldehydes with piperidine.
  • Boc-protection of the nitrogen atom using Boc2O (Boc anhydride) in anhydrous dichloromethane (DCM) under inert atmosphere, typically at 0°C to room temperature (RT), yielding tert-butyl piperidine-1-carboxylate .

Example:
Boc protection of piperidine in DCM with Boc2O yields the protected intermediate with yields exceeding 90%.

Functionalization with Azide or Alkyne Groups

The key step involves installing azide or alkyne groups onto the piperidine ring:

  • Alkyne installation: via nucleophilic substitution of a suitable leaving group (e.g., halide) with terminal alkynes using n-BuLi or CuI catalysis.
  • Azide installation: via nucleophilic substitution of halides with sodium azide (NaN₃) in DMF or DMSO.

Data Table 1: Functionalization of Piperidine Derivatives

Step Reagents Conditions Yield Notes
Halide to Azide NaN₃ DMF, RT, 24h 85-95% High efficiency, minimal side reactions
Halide to Alkyne Terminal alkyne + CuI RT, 12-24h 80-90% Regioselective substitution

CuAAC "Click" Cycloaddition

The core of the synthesis involves a copper-catalyzed azide-alkyne cycloaddition :

  • Reacting azide- or alkyne-functionalized piperidine derivatives with complementary azide or alkyne reagents bearing the triazole moiety.
  • Catalysis typically employs CuI or CuSO₄ with a reducing agent like sodium ascorbate .
  • Solvent systems include DMF , t-BuOH/H₂O , or DMSO .
  • Reaction times are remarkably short (~5 minutes to a few hours), with yields often exceeding 95%.

Example:
Reaction of tert-butyl 4-azidopiperidine-1-carboxylate with phenylacetylene derivatives in the presence of CuI and DIPEA in DMF at 0°C yields the triazole-functionalized product.

Data Table 2: CuAAC Reaction Conditions

Parameter Typical Conditions Yield Reference
Catalyst CuI (10 mol%) >95% ,
Reducing agent Sodium ascorbate - -
Solvent DMF or t-BuOH/H₂O (4:1) -
Temperature 0°C to RT - -
Reaction time 5 min - 2 h - ,

Final Boc Deprotection and Purification

Post-cycloaddition, the Boc group can be retained or removed depending on the desired intermediate. Typically, the Boc group remains intact during the cycloaddition and is only removed in subsequent steps if necessary.

Purification involves:

  • Column chromatography using silica gel.
  • Solvent systems such as petroleum ether/ethyl acetate .
  • High-performance liquid chromatography (HPLC) for purity confirmation.

Specific Synthetic Protocols from Literature

One-Pot Synthesis via Click Chemistry

A recent methodology employs a one-pot approach where:

This approach simplifies synthesis, reduces reaction time, and enhances overall efficiency.

Synthesis of Derivatives with Biological Activity

The synthesis of novel derivatives such as tert-Butyl 4-(2H-1,2,3-triazol-4-yl)piperidine-1-carboxylate has been optimized to achieve high yields (>95%) and purity (>98%) using similar click chemistry protocols, with reaction conditions fine-tuned for scale-up.

Data Summary and Comparative Table

Method Reagents Conditions Yield Notes
Traditional Multi-step Boc protection, halide substitution, azide/alkyne installation, click reaction 0°C to RT, 24-48h 70-85% Longer, multi-step process
One-pot Click Chemistry tert-Butyl 4-propioloylpiperidine-1-carboxylate + azide CuI, DIPEA, DMF, 0°C 90-97% Short, high-yield, scalable
Microwave-Assisted Azide + alkyne derivatives Microwave irradiation, 5-10 min >95% Rapid, efficient

Supporting Data and Characterization

Spectroscopic data from recent studies confirm the structure:

  • NMR (¹H and ¹³C): characteristic signals for the triazole ring (~8-9 ppm for triazole H), tert-butyl group (~1.4 ppm), and piperidine protons.
  • Infrared (IR): N–H stretch (~3300 cm⁻¹), C=O (~1700 cm⁻¹), and triazole ring vibrations.
  • Mass Spectrometry: molecular ion peaks consistent with the calculated molecular weights (~252.31 g/mol).

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-(2H-1,2,3-triazol-4-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of triazole N-oxides, while reduction can yield piperidine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of tert-Butyl 4-(2H-1,2,3-triazol-4-yl)piperidine-1-carboxylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through the triazole ring. This interaction can modulate biological pathways, leading to various pharmacological effects .

Comparison with Similar Compounds

Key Observations:

Functional Group Impact :

  • 1,2,3-Triazole (target compound): Enhances hydrogen bonding and metal coordination, critical for biological activity .
  • Bromo-methylpyrazole (CAS 1092500-89-4): Bromine increases molecular weight and reactivity, enabling Suzuki-Miyaura couplings .
  • Indazole (CAS 889945-69-1): The aromatic system improves π-π stacking interactions, favoring kinase binding .

Physicochemical Properties: Lower molecular weight compounds (e.g., target compound, 252.31 g/mol) exhibit better solubility than bulkier analogs (e.g., indazole derivative, 301.38 g/mol). The trifluoro-hydroxyimino derivative (CAS 1313739-03-5) leverages fluorine atoms for metabolic stability, a feature absent in the triazole variant .

Biological Activity

tert-Butyl 4-(2H-1,2,3-triazol-4-yl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound is characterized by the presence of a piperidine ring substituted with a tert-butyl group and a 2H-1,2,3-triazole moiety. The molecular formula is C13H20N4O2C_{13}H_{20}N_{4}O_{2}, and it has a molecular weight of approximately 252.33 g/mol.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety exhibit notable antimicrobial properties. For instance, derivatives similar to tert-butyl 4-(2H-1,2,3-triazol-4-yl)piperidine have shown effectiveness against various bacterial strains and fungi. A study reported moderate activity against Candida albicans and Aspergillus niger, suggesting its potential as an antifungal agent .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. In vitro studies demonstrated that it could inhibit the release of pro-inflammatory cytokines such as IL-1β in macrophages stimulated with lipopolysaccharides (LPS) . This suggests that it may act as a modulator of inflammatory responses, potentially useful in treating conditions characterized by chronic inflammation.

Anticancer Potential

The triazole derivatives have been explored for their anticancer properties. In particular, compounds with similar structural features have been shown to induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle proteins . The mechanism often involves the inhibition of specific kinases or pathways critical for cancer cell survival.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or microbial metabolism.
  • Receptor Modulation : It could act on specific receptors that mediate immune responses or cell proliferation.
  • Cell Cycle Regulation : By affecting proteins involved in cell cycle progression, it can induce cell death in cancer cells.

Case Studies

Several studies have highlighted the biological efficacy of compounds related to tert-butyl 4-(2H-1,2,3-triazol-4-yl)piperidine:

Study 1: Antimicrobial Efficacy

In a comparative study assessing various triazole derivatives, tert-butyl 4-(2H-1,2,3-triazol-4-yl)piperidine exhibited significant antifungal activity against Candida albicans, with an IC50 value indicating effective concentration levels for therapeutic applications .

Study 2: Anti-inflammatory Effects

A recent study investigated the compound's ability to reduce IL-1β release in LPS-stimulated macrophages. Results showed a concentration-dependent inhibition of cytokine release at doses ranging from 10 µM to 50 µM . This finding supports its potential use in inflammatory diseases.

Study 3: Anticancer Activity

In vitro assays demonstrated that the compound could induce apoptosis in human cancer cell lines by activating caspase pathways. The study concluded that structural modifications to enhance bioavailability could lead to more potent anticancer agents .

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